![molecular formula C21H25FN2O5S B2881682 4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide CAS No. 922098-14-4](/img/structure/B2881682.png)
4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains an ethoxy group (4-ethoxy), a fluorobenzenesulfonamide group (3-fluorobenzenesulfonamide), and a tetrahydrobenzo[b][1,4]oxazepin ring which is a seven-membered heterocyclic compound containing oxygen and nitrogen .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these functional groups around the central tetrahydrobenzo[b][1,4]oxazepin ring. The exact structure would depend on the specific locations of the substituents on the ring .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. For example, the ethoxy group might undergo reactions typical of ethers, while the fluorobenzenesulfonamide group might participate in reactions typical of aromatic sulfonamides .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Alzheimer's Disease Imaging
One significant application of related compounds is in the development of positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. Radiofluoro-pegylated phenylbenzoxazole derivatives, which share structural similarities, have demonstrated high affinity for Aβ(1-42) aggregates, essential in Alzheimer's disease diagnostics. These compounds have shown potential in detecting Aβ plaques in the living human brain through PET imaging, with notable binding affinity in in vitro autoradiography and small-animal PET studies (Cui et al., 2012).
Photodynamic Therapy for Cancer
Another application area is in photodynamic therapy (PDT) for cancer treatment. New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, akin to the structure of interest, have shown high singlet oxygen quantum yield. These properties are crucial for Type II photosensitizers in PDT, indicating these compounds' potential in effectively treating cancer through this method. Their superior photophysical and photochemical properties support their use as promising candidates for PDT applications (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Derivatives of similar structural frameworks have been synthesized and evaluated for their anticancer activity. Notably, aminothiazole-paeonol derivatives have demonstrated significant inhibitory activity against various cancer cell lines, including human gastric adenocarcinoma and colorectal adenocarcinoma cells. These findings suggest that compounds with related structures could serve as promising leads for developing new anticancer agents (Tsai et al., 2016).
Carbonic Anhydrase Inhibition
Compounds featuring the benzo[b][1,4]oxazepine moiety have been explored for their role as carbonic anhydrase inhibitors, highlighting their potential in therapeutic applications. The primary sulfonamide functionality enables these compounds to strongly inhibit human carbonic anhydrases, which are relevant targets in treating conditions like glaucoma, epilepsy, and certain types of edema (Sapegin et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O5S/c1-5-24-17-9-7-14(11-19(17)29-13-21(3,4)20(24)25)23-30(26,27)15-8-10-18(28-6-2)16(22)12-15/h7-12,23H,5-6,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHWQRMGPZHSQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)F)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.